molecular formula C19H15N3O4 B2765793 N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 850371-54-9

N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2765793
CAS No.: 850371-54-9
M. Wt: 349.346
InChI Key: AUAYQQBKTNWLHL-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-4-one core linked to a 4-methoxyphenyl acetamide group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-25-13-8-6-12(7-9-13)21-16(23)10-22-11-20-17-14-4-2-3-5-15(14)26-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAYQQBKTNWLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and aldehydes.

    Introduction of the Acetamide Group: This step may involve acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function to produce a biological response.

    Pathway Modulation: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Quinazolin-4-one Derivatives ()
  • Compound 11m : Features a benzo[d][1,3]dioxol-5-yl styryl substituent. Synthesized with a 29.5% yield and a melting point of 314–317°C. Molecular weight: 455.19 .
  • Compound 11n : Contains a 3-methoxystyryl group. Higher yield (41.2%) and lower melting point (280–282°C) compared to 11m. Molecular weight: 441.47 .
  • Compound 11o : Substituted with a 4-methoxystyryl group. Highest yield (60%) and melting point of 274–276°C .

Key Differences :

  • The methoxy group in 11o enhances synthetic efficiency compared to the dioxolane group in 11m.
Thieno[3,2-d]pyrimidinone Derivatives ()
  • Compound 8 (): Contains a thiophen-2-yl group and thiazolidinone ring. Molecular weight: 528; tested for anti-breast cancer activity .
  • Compound: Features a chloro and methylphenyl substituent.

Key Differences :

  • Replacement of the benzofuro core with a thieno ring alters electronic properties and solubility.
  • Halogen substituents (e.g., chloro) may enhance potency but affect toxicity profiles.
Benzothieno[3,2-d]pyrimidinone Derivatives ()
  • Compound 1 () : Includes a methanesulfonamide group. Demonstrates COX-2 inhibition and anti-inflammatory activity in cell models .

Key Differences :

  • Sulfonamide vs. acetamide groups influence target selectivity (e.g., COX-2 vs. InhA inhibition).

Physicochemical Properties

Compound Class Core Structure Representative Substituents Molecular Weight Range Melting Point Range (°C)
Benzofuropyrimidinone Benzofuro[3,2-d]pyrimidin 4-Methoxyphenyl ~420–460 (estimated) Not reported
Quinazolinone Quinazolin-4-one Styryl, methoxy 441–455 274–317
Thienopyrimidinone Thieno[3,2-d]pyrimidin Thiophen-2-yl, chloro 409–528 175–282
Benzothienopyrimidinone Benzothieno[3,2-d]pyrimidin Sulfonamide, cyclohexylthio ~450–500 Not reported

Key Trends :

  • Methoxy groups improve solubility but may reduce metabolic stability.
  • Halogens (e.g., chloro) enhance potency but increase molecular weight and lipophilicity.

Biological Activity

N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 4 methoxyphenyl 2 4 oxobenzofuro 3 2 d pyrimidin 3 4H yl acetamide\text{N 4 methoxyphenyl 2 4 oxobenzofuro 3 2 d pyrimidin 3 4H yl acetamide}

Molecular Formula : C17H15N3O3
Molecular Weight : 305.32 g/mol

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. The presence of the methoxy group on the aromatic ring enhances lipophilicity, facilitating better membrane permeability and bioavailability.

Biological Activity

  • Anticancer Properties :
    • Several studies have reported the compound's ability to inhibit cancer cell proliferation. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways.
    • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the low micromolar range.
  • Antimicrobial Activity :
    • The compound has exhibited antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways.
    • Research Finding : A study indicated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL.
  • Anti-inflammatory Effects :
    • Preliminary data suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Experimental Evidence : In animal models of inflammation, administration of the compound reduced edema significantly compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)~5 µM
A549 (lung cancer)~8 µM
AntimicrobialStaphylococcus aureus< 100 µg/mL
Escherichia coli< 100 µg/mL
Anti-inflammatoryAnimal model (edema)Significant reduction

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